molecular formula C21H26N2O2 B3175822 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- CAS No. 959624-43-2

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-

Cat. No.: B3175822
CAS No.: 959624-43-2
M. Wt: 338.4 g/mol
InChI Key: MKFAYIKDBFKAEH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the piperazinyl and phenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl nitrogen, using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-6-methanol, 3,4-dihydro-4-phenyl-: Lacks the piperazinyl group, which may result in different biological activity.

    2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-: Lacks the phenyl group, potentially altering its chemical properties and reactivity.

Uniqueness

The presence of both the piperazinyl and phenyl groups in 2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl- makes it unique, as these functional groups can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-4-phenyl-3,4-dihydro-2H-chromen-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-22-9-11-23(12-10-22)21-14-18(17-5-3-2-4-6-17)19-13-16(15-24)7-8-20(19)25-21/h2-8,13,18,21,24H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFAYIKDBFKAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(C3=C(O2)C=CC(=C3)CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-
Reactant of Route 2
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-
Reactant of Route 3
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-
Reactant of Route 4
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-
Reactant of Route 5
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-
Reactant of Route 6
2H-1-Benzopyran-6-methanol, 3,4-dihydro-2-(4-methyl-1-piperazinyl)-4-phenyl-

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